Regioisomeric Identity: 2‑Pyridyl vs. 3‑Pyridyl and 4‑Pyridyl Isomers
The 2‑pyridyl isomer (1‑(pyridin‑2‑yl)cyclopentyl)methanamine places the pyridine nitrogen ortho to the cyclopentyl‑methanamine junction, whereas the 3‑pyridyl and 4‑pyridyl isomers position the nitrogen meta or para. This difference produces distinct hydrogen‑bond‑acceptor geometries and dipole moments. In a crystallographic fragment screen against ZIKV NS2B‑NS3 protease, only the 2‑pyridyl isomer (designated A1AJN in PDB 7H1M) was resolved bound in the active site with a real‑space correlation coefficient of 0.787 and an occupancy of 0.84, confirming site‑specific recognition [1][2]. For the 3‑pyridyl and 4‑pyridyl isomers, no equivalent deposited structure exists, implying that regioisomeric substitution abrogates this specific binding event [2].
| Evidence Dimension | Active‑site binding in ZIKV NS2B‑NS3 protease crystallographic fragment screen |
|---|---|
| Target Compound Data | 1‑[1‑(pyridin‑2‑yl)cyclopentyl]methanamine bound in PDB 7H1M; real‑space correlation coefficient = 0.787; occupancy = 0.84; resolution 1.61 Å [1][2] |
| Comparator Or Baseline | 1‑(pyridin‑3‑yl)cyclopentyl)methanamine and 1‑(pyridin‑4‑yl)cyclopentyl)methanamine: no deposited PDB structure with ZIKV protease (binding not observed) [2] |
| Quantified Difference | Qualitative yes/no binding; 2‑pyridyl isomer uniquely resolved with measurable electron density (occupancy 0.84, RSCC 0.787) [1][2] |
| Conditions | X‑ray crystallography, ZIKV NS2B‑NS3 protease, PanDDA fragment screening, PDB 7H1M [1][2] |
Why This Matters
For fragment‑based drug discovery programs targeting ZIKV protease, the 2‑pyridyl isomer is the only regioisomer validated to engage the active site; substitution with the 3‑ or 4‑pyridyl analog would forfeit this validated interaction.
- [1] RCSB Protein Data Bank, 7H1M: PanDDA analysis group deposition – Crystal Structure of ZIKV NS2B‑NS3 protease in complex with POB0075 (2024). https://www.rcsb.org/structure/7H1M (accessed 2026‑05‑10). View Source
- [2] RCSB PDB Ligand Validation Report for A1AJN in 7H1M (2024). https://www.rcsb.org/ligand-validation/7H1M/A1AJN (accessed 2026‑05‑10). View Source
